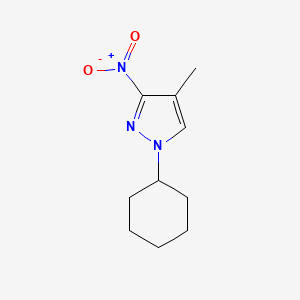

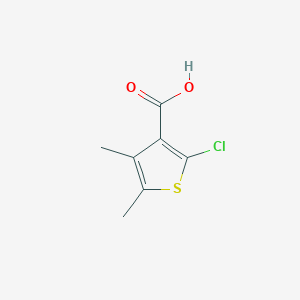

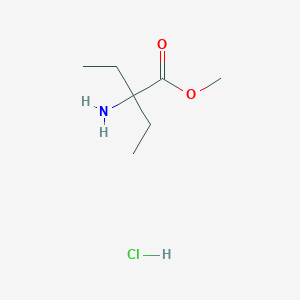

![molecular formula C13H20ClN3O2 B1458329 {2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride CAS No. 1638612-83-5](/img/structure/B1458329.png)

{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride

Overview

Description

“{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” is a compound that has been studied for its potential therapeutic applications . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Scientific Research Applications

Dopamine D2 Receptor Modulation

Dopamine, a central neurotransmitter, plays a pivotal role in the central nervous system's functioning, influencing mood, reward, and motor control. The modulation of dopamine D2 receptors (D2Rs) is a therapeutic strategy for neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. Compounds structurally related to "{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride" have been identified as potential antagonists or partial agonists for D2Rs. Their pharmacophore typically includes an aromatic moiety, cyclic amine, central linker, and an aromatic/heteroaromatic lipophilic fragment, crucial for high D2R affinity. This suggests that modifications to these compounds could enhance their therapeutic efficacy in treating the aforementioned disorders by targeting the dopaminergic pathway (Jůza et al., 2022).

DNA Interaction and Potential for Drug Design

Compounds like Hoechst 33258 and its analogs, structurally related to "this compound," bind strongly to the minor groove of double-stranded DNA, showing specificity for AT-rich sequences. This interaction has been exploited in various biological applications, including fluorescent DNA staining for chromosomal analysis and nuclear DNA content evaluation in plant cell biology. The structural motif of these compounds serves as a model for rational drug design, especially for developing radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

Metabolism and Pharmacokinetics

The metabolism of arylpiperazine derivatives, closely related to "this compound," involves extensive pre-systemic and systemic processing, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites exhibit a variety of effects related to serotonin receptor interactions, underlining the importance of understanding the pharmacokinetics and metabolic pathways of such compounds for their clinical application and potential side effects (Caccia, 2007).

Broad Therapeutic Potential

The piperazine scaffold, a core structural component of "this compound," is found in a wide range of therapeutic agents, including antipsychotics, antihistamines, antidepressants, and anticancer agents. The flexibility of the piperazine ring allows for significant pharmacological diversity, indicating a broad potential for the development of new therapies across various disease states. Modifications to the piperazine nucleus can lead to significant differences in medicinal potential, highlighting the importance of this structure in drug discovery and development (Rathi et al., 2016).

Mechanism of Action

Target of Action

The primary target of {2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely alpha1A-, alpha1B- and alpha1D-adrenergic receptors . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Biochemical Pathways

The alpha1-adrenergic receptors, when activated or blocked, can influence numerous biochemical pathways. These pathways play a crucial role in the treatment of various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

It is suggested that the compound’s interaction with alpha1-adrenergic receptors could potentially influence the treatment of various neurological conditions .

Safety and Hazards

The safety and hazards of “{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” are important considerations. For a similar compound, “4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline”, the hazard statements include H302, H312, and H332, indicating potential hazards if ingested, in contact with skin, or if inhaled .

properties

IUPAC Name |

2-amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2.ClH/c1-18-12-4-2-11(3-5-12)15-6-8-16(9-7-15)13(17)10-14;/h2-5H,6-10,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMUYFLNMWEBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1638612-83-5 | |

| Record name | Ethanone, 2-amino-1-[4-(4-methoxyphenyl)-1-piperazinyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

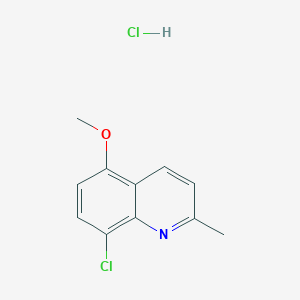

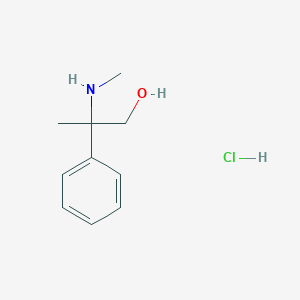

![[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B1458247.png)

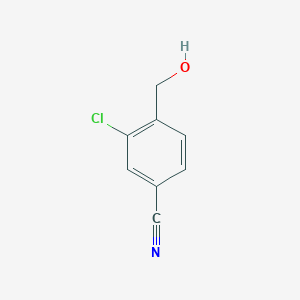

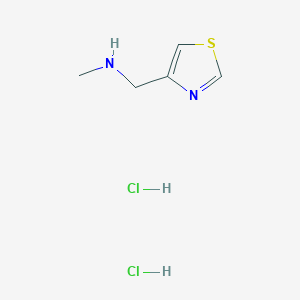

![2-Chloro-N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B1458248.png)

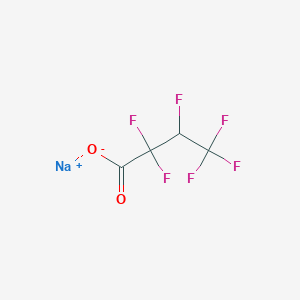

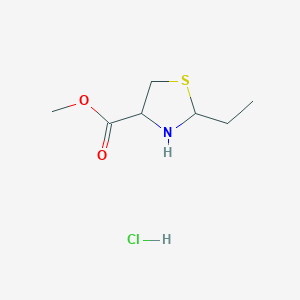

![3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1458261.png)

![3-[(4-Chlorophenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B1458264.png)